Home > Products > Screening Compounds P100789 > 4,5-Dimethyl-2-isobutyl-3-thiazoline
4,5-Dimethyl-2-isobutyl-3-thiazoline - 65894-83-9

4,5-Dimethyl-2-isobutyl-3-thiazoline

Catalog Number: EVT-331803
CAS Number: 65894-83-9
Molecular Formula: C9H17NS
Molecular Weight: 171.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,5-Dimethyl-2-isobutyl-3-thiazoline is a sulfur-containing heterocyclic compound with a characteristic aroma. While it has been identified as a flavouring substance, its potential genotoxicity raised concerns . Further investigation revealed the need for additional studies to assess its aneugenic potential .

  • Roasted Goose: Identified as a key aroma compound contributing to the meaty/broth notes in roasted White Kołuda goose .
  • Chocolate Essence: Included in the formulation of a high-temperature-resistant chocolate essence due to its characteristic aroma , .
Future Directions
  • Safety Evaluation: Conducting comprehensive genotoxicity studies, particularly focusing on its aneugenic potential, is crucial to determine its safety as a food flavoring agent .
Overview

4,5-Dimethyl-2-isobutyl-3-thiazoline is a compound recognized for its distinct flavor profile, often described as meaty and nutty. This thiazoline derivative is utilized primarily in the food industry as a flavoring agent, enhancing the taste of various products, particularly in baked goods and meat-based dishes. The compound is classified under thiazoline derivatives, with a chemical formula of C9H17NSC_9H_{17}NS and a molecular weight of approximately 171.3 g/mol .

Synthesis Analysis

Methods

The synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline generally involves the reaction between isobutylamine and 2,4-pentanedione in the presence of sulfur. This reaction is typically conducted under reflux conditions to facilitate the formation of the thiazoline ring structure. The specific reaction conditions can vary, but they often include heating and stirring to ensure proper mixing and reaction completion .

Technical Details

  • Reagents: Isobutylamine, 2,4-pentanedione, sulfur.
  • Conditions: Refluxing the mixture to promote cyclization and thiazoline formation.
  • Yield Optimization: Industrial methods may adapt laboratory techniques to enhance yield and purity through adjustments in temperature, pressure, or reaction time.
Molecular Structure Analysis

Data

  • Molecular Formula: C9H17NSC_9H_{17}NS
  • CAS Number: 65894-83-9
  • Boiling Point: Approximately 208 °C at 760 mm Hg .
  • Density: 1.487 g/mL at 25 °C .
Chemical Reactions Analysis

Reactions

4,5-Dimethyl-2-isobutyl-3-thiazoline can participate in several chemical reactions:

  • Oxidation: This process can convert the thiazoline into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction: The thiazoline ring can be reduced to form a thiazolidine ring using reducing agents such as lithium aluminum hydride.
  • Substitution: The sulfur atom in the thiazoline structure can engage in nucleophilic substitution reactions with various nucleophiles.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Amines for substitution reactions.
Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-isobutyl-3-thiazoline enhances flavor involves its interaction with taste receptors on the human palate. The compound binds to specific G-protein coupled receptors associated with taste perception, particularly those sensitive to umami flavors. This binding triggers a cascade of cellular responses that enhance the perception of meaty and nutty flavors in food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Odor: Characterized by a meaty and spicy scent.
  • Taste Threshold Values: Detectable at approximately 30 ppm with flavor notes including nutty and meaty characteristics .

Chemical Properties

  • Flash Point: Approximately 189 °F (87 °C).
  • Refractive Index: Not specified but typically falls within standard ranges for similar compounds.
  • pKa Value: Estimated at around 6.97 .
Applications

4,5-Dimethyl-2-isobutyl-3-thiazoline has several significant applications:

  1. Flavoring Agent: Widely used in the food industry to enhance flavors in products such as soups, sauces, and baked goods.
  2. Food Chemistry Research: Employed in studies related to flavor stability and enhancement mechanisms.
  3. Biological Studies: Investigated for its interactions with taste receptors to better understand flavor perception.
  4. Potential Therapeutic Uses: Ongoing research into its safety and potential health benefits as a food additive .

Properties

CAS Number

65894-83-9

Product Name

4,5-Dimethyl-2-isobutyl-3-thiazoline

IUPAC Name

4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

InChI

InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3

InChI Key

FDOISHJOXPONIV-UHFFFAOYSA-N

SMILES

CC1C(=NC(S1)CC(C)C)C

Solubility

Insoluble in water; Miscible in fats
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1C(=NC(S1)CC(C)C)C

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